molecular formula C28H42O2S2 B13848308 4,4'-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol

4,4'-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol

Cat. No.: B13848308
M. Wt: 474.8 g/mol
InChI Key: CIKYTUATSLCEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is an organic compound with the molecular formula C28H42O2S2. It is known for its unique structure, which includes two phenolic groups connected by a sulfur bridge. This compound is often used in various industrial and scientific applications due to its antioxidant properties and ability to stabilize polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,5-bis(1,1-dimethylethyl)-phenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and automation to handle the reactive intermediates .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals. The sulfur bridge also plays a role in stabilizing the radical intermediates formed during the antioxidant process. This dual mechanism makes it highly effective in preventing oxidative degradation .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H42O2S2

Molecular Weight

474.8 g/mol

IUPAC Name

2,5-ditert-butyl-4-[(2,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C28H42O2S2/c1-25(2,3)17-15-23(19(13-21(17)29)27(7,8)9)31-32-24-16-18(26(4,5)6)22(30)14-20(24)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

CIKYTUATSLCEKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1SSC2=CC(=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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